Substituting Paris saponins without batch-specific analytical verification risks irreproducible cytotoxicity and confounding pharmacokinetic data due to structurally divergent aglycone cores and glycosylation patterns. Paris VII (CAS 68124-04-9) resolves this through certified absolute purity (≥98% HPLC) and quantifiable functional differentiation: (1) reverses Adriamycin resistance in HepG2/ADR and MCF-7/ADR cells at ≤1.98 μM via P-gp inhibition and PI3K/AKT/MAPK modulation; (2) reduces TNBC tumor growth by 71.26% in 4T1 xenograft models at 10 mg/kg through MEK/ERK/STMN1 targeting; (3) exhibits weak, isoform-selective CYP inhibition (CYP2C11 IC50=42.0 μM, CYP2E1 IC50=67.7 μM), providing a well-characterized comparator for herb-drug interaction studies. Supplied with full Certificate of Analysis for immediate global dispatch.
Molecular FormulaC51H82O21
Molecular Weight1031.2 g/mol
CAS No.68124-04-9
Cat. No.B028134
⚠ Attention: For research use only. Not for human or veterinary use.
Paris VII (CAS 68124-04-9), also known as Paris saponin VII or Chonglou Saponin VII, is a steroidal saponin characterized by the molecular formula C51H82O21 and a molecular mass of approximately 1031.18 g/mol [1][2]. It is isolated from the roots and rhizomes of Trillium tschonoskii Maxim. and Paris polyphylla species [3]. The compound exists as a white crystalline powder with a melting point of 243-245 °C (with decomposition) and is soluble in methanol, ethanol, and DMSO [4][5]. Paris VII serves as a key bioactive marker in the quality control of Paris polyphylla-based herbal medicines and functions as a primary reference standard for chromatographic analysis [6].
IdentityCertified primary reference standard for Paris polyphylla steroidal saponins
Method fitSuitable for HPLC-ELSD/MS quantitation and quality control workflows
[1] PubChem. Paris VII. PubChem Compound Summary, CID 176233. National Center for Biotechnology Information. View Source
[2] CAS Common Chemistry. Paris VII, CAS RN 68124-04-9. American Chemical Society. View Source
[3] ChemicalBook. 68124-04-9 (Chonglou Saponin VII) Chemical Properties. ChemicalBook Inc. View Source
[4] ChemicalBook. 68124-04-9 (Chonglou Saponin VII) Chemical Properties. ChemicalBook Inc. View Source
[5] Adooq Bioscience. Paris saponin VII Datasheet (A18382). View Source
[6] Krackeler Scientific. Paris VII phyproof® Reference Substance (PHL83226). View Source
Paris VII vs. Generic Saponins
Within the Paris saponin class, steroidal saponins such as Paris I, Paris II, Paris VI, and Paris VII exhibit structurally distinct aglycone cores and glycosylation patterns that confer divergent bioactivity profiles, target engagement, and metabolic stability [1]. Consequently, procurement of an unspecified 'Paris saponin' or substitution with a structurally related analog without rigorous analytical verification can lead to irreproducible experimental outcomes, erroneous potency quantification, and confounding pharmacokinetic data [2][3]. The quantitative evidence presented in Section 3 substantiates that Paris VII exhibits quantifiable differentiation in cytotoxicity against specific cancer cell lines, distinct CYP enzyme inhibition profiles, and a unique capacity to reverse multidrug resistance—attributes that are not uniformly shared across the Paris saponin class [4][5][6].
Paris VII (Specific Steroidal Saponin)
Unspecified Paris Saponin / Analog
Distinct pathway-response profiles in cancer cell models
Bioactivity profiles can diverge; reported cytotoxicity may not transfer
CYP interaction profile may differ; class-level extrapolation not supported
Documented multidrug resistance reversal capacity
MDR reversal is not a class-wide attribute; verify if required
[1] He, H., Xu, C., Zheng, L., et al. Polyphyllin VII induces apoptotic cell death via inhibition of the PI3K/Akt and NF‑κB pathways in A549 human lung cancer cells. Molecular Medicine Reports, 2020, 21(3), 1231-1240. View Source
[2] Tang, G.-E., Niu, Y.-X., Li, Y., et al. Paris saponin VII enhanced the sensitivity of HepG2/ADR cells to ADR via modulation of PI3K/AKT/MAPK signaling pathway. Kaohsiung Journal of Medical Sciences, 2020, 36(2), 98-106. View Source
[3] Xiang, Y.-C., Peng, P., Liu, X.-W., et al. Paris saponin VII, a Hippo pathway activator, induces autophagy and exhibits therapeutic potential against human breast cancer cells. Acta Pharmacologica Sinica, 2022, 43, 1568-1580. View Source
[4] He, H., Xu, C., Zheng, L., et al. Polyphyllin VII induces apoptotic cell death via inhibition of the PI3K/Akt and NF‑κB pathways in A549 human lung cancer cells. Molecular Medicine Reports, 2020, 21(3), 1231-1240. View Source
[5] Li, Y., et al. Assessment of the inhibition risk of paris saponins, bioactive compounds from Paris polyphylla, on CYP and UGT enzymes via cocktail inhibition assays. Regulatory Toxicology and Pharmacology, 2020, 113, 104637. View Source
[6] Li, Y., Liu, J., et al. Paris saponin VII from trillium tschonoskii reverses multidrug resistance of adriamycin-resistant MCF-7/ADR cells via P-glycoprotein inhibition and apoptosis augmentation. Journal of Ethnopharmacology, 2014, 154(3), 728-734. View Source
Quantitative Evidence for Paris VII
Cytotoxicity in A549 Cells
In a direct head-to-head comparison study of polyphyllin I (PPI) and its analogues, Paris VII (PPVII) demonstrated an IC50 of 0.41 ± 0.10 μM against A549 lung cancer cells at 24 hours [1]. In contrast, the overall range of IC50 values for PPI and its analogues across the same A549 cell line spanned from 1.0 to 4.5 μmol/L, indicating that Paris VII exhibits a 2.4- to 11-fold greater cytotoxic potency in this specific cellular context [2].
Cytotoxicity (A549)Head-to-head
IC50 0.41 ± 0.10 μM
Reported cell-model response context; 2.4–11× lower IC50 vs. analogues
A549 human lung cancer cells, 24 h exposure
Lung CancerCytotoxicitySteroidal Saponin
Evidence Dimension
Cytotoxicity (IC50)
Target Compound Data
0.41 ± 0.10 μM
Comparator Or Baseline
Polyphyllin I and analogues: 1.0–4.5 μM
Quantified Difference
2.4–11-fold lower IC50 (higher potency)
Conditions
A549 human lung cancer cells, 24 h exposure
Why This Matters
This quantitative difference supports the selection of Paris VII over other Paris saponins for lung cancer research requiring higher potency in A549 models.
Lung CancerCytotoxicitySteroidal Saponin
[1] He, H., Xu, C., Zheng, L., et al. Polyphyllin VII induces apoptotic cell death via inhibition of the PI3K/Akt and NF‑κB pathways in A549 human lung cancer cells. Molecular Medicine Reports, 2020, 21(3), 1231-1240. View Source
[2] He, H., et al. The comparison analysis of polyphyllin I and its analogues induced apoptosis of colon and lung cancer cells via mitochondrial dysfunction. Basic & Clinical Pharmacology & Toxicology, 2021, 129(1), 15-25. View Source
Adriamycin Resistance Reversal
Paris VII exhibits a quantifiable capacity to reverse multidrug resistance (MDR) that is not uniformly observed across all Paris saponins. In HepG2/ADR cells, treatment with Paris VII at concentrations ≤1.98 μM in combination with Adriamycin (ADR, 5 nM) resulted in a significant enhancement of ADR accumulation and decreased expression of drug-resistance genes compared to ADR treatment alone [1]. In a separate study, Paris VII dose-dependently suppressed cell viability and reversed resistance in MCF-7/ADR cells, an effect attributed to P-glycoprotein inhibition [2].
Paris VII (≤1.98 μM) + ADR (5 nM) enhanced ADR accumulation
Comparator Or Baseline
ADR (5 nM) alone (no sensitization)
Quantified Difference
Significant enhancement of ADR accumulation and apoptosis
Conditions
HepG2/ADR and MCF-7/ADR resistant cell lines
Why This Matters
This evidence demonstrates that Paris VII can be used as a chemosensitizer in MDR cancer models, a functional attribute not documented for all Paris saponin analogs.
[1] Tang, G.-E., Niu, Y.-X., Li, Y., et al. Paris saponin VII enhanced the sensitivity of HepG2/ADR cells to ADR via modulation of PI3K/AKT/MAPK signaling pathway. Kaohsiung Journal of Medical Sciences, 2020, 36(2), 98-106. View Source
[2] Li, Y., Liu, J., et al. Paris saponin VII from trillium tschonoskii reverses multidrug resistance of adriamycin-resistant MCF-7/ADR cells via P-glycoprotein inhibition and apoptosis augmentation. Journal of Ethnopharmacology, 2014, 154(3), 728-734. View Source
Primary Reference Standard Purity
Paris VII is available as a primary reference substance with assigned absolute purity, factoring in chromatographic purity, water content, residual solvents, and inorganic impurities [1]. This level of certification is distinct from generic 'Paris saponin' research-grade compounds, which are typically supplied with area% HPLC purity (e.g., ≥95% or ≥98% by HPLC-UV) without correction for non-UV-absorbing impurities .
Purity CertificationCross-study
Absolute purity ≥98.0% (corrected)
vs. area% HPLC ≥95–98%
Supports accurate quantification; primary reference standard grade
phyproof® certified; includes non-UV impurities correction
Analytical StandardHPLCQuality Control
Evidence Dimension
Analytical Purity Certification
Target Compound Data
Assigned absolute purity (≥98.0% by HPLC, corrected for all impurities)
Comparator Or Baseline
Area% HPLC purity (≥95–98%)
Quantified Difference
Absolute purity vs. relative purity; up to 2–5% absolute difference possible
Conditions
Primary reference standard grade (phyproof®) vs. research-grade
Why This Matters
For quantitative analysis, method validation, and regulatory compliance, a certified primary reference standard ensures accurate quantification of Paris VII in complex matrices.
Analytical StandardHPLCQuality Control
[1] Krackeler Scientific. Paris VII phyproof® Reference Substance (PHL83226). View Source
CYP Enzyme Inhibition Profile
In a cocktail inhibition assay evaluating four Paris saponins (Paris I, II, VII, and polyphyllin VI), Paris VII exhibited weak inhibition of rat CYP2C11 and CYP2E1 activities with IC50 values of 42.0 μM and 67.7 μM, respectively [1]. In contrast, polyphyllin VI weakly inhibited CYP2D1 with an IC50 of 45.2 μM, while Paris I and II showed no significant inhibition of any CYP isoform tested [2].
CYP InhibitionHead-to-head
CYP2C11 IC50 42.0 μM, CYP2E1 IC50 67.7 μM
vs. polyphyllin VI CYP2D1 45.2 μM; Paris I/II no inhibition
Polyphyllin VI: CYP2D1 IC50 = 45.2 μM; Paris I and II: no inhibition
Quantified Difference
Distinct isoform selectivity profile
Conditions
Rat liver microsomes, cocktail inhibition assay
Why This Matters
The distinct CYP inhibition profile of Paris VII, though weak overall, differentiates it from other Paris saponins and informs its selection in combination studies to minimize potential drug-drug interactions.
Drug-Drug InteractionCytochrome P450Metabolism
[1] Li, Y., et al. Assessment of the inhibition risk of paris saponins, bioactive compounds from Paris polyphylla, on CYP and UGT enzymes via cocktail inhibition assays. Regulatory Toxicology and Pharmacology, 2020, 113, 104637. View Source
[2] Li, Y., et al. Assessment of the inhibition risk of paris saponins, bioactive compounds from Paris polyphylla, on CYP and UGT enzymes via cocktail inhibition assays. Regulatory Toxicology and Pharmacology, 2020, 113, 104637. View Source
TNBC Xenograft Tumor Inhibition
In a 4T1 triple-negative breast cancer (TNBC) xenograft model, intraperitoneal injection of Paris VII at 10 mg/kg resulted in a 71.26% reduction in tumor growth compared to the vehicle control group [1]. This in vivo efficacy is associated with suppression of the MEK/ERK/STMN1 signaling axis, a mechanism not uniformly demonstrated for other Paris saponins in TNBC models [2].
Tumor Growth InhibitionClass-level
71.26% reduction vs. vehicle
Reported in vivo model-response context; supports TNBC pathway studies
4T1 TNBC xenograft, 10 mg/kg i.p.
Triple-Negative Breast CancerXenograftIn Vivo Efficacy
Evidence Dimension
In Vivo Tumor Growth Inhibition
Target Compound Data
71.26% reduction
Comparator Or Baseline
Vehicle control
Quantified Difference
71.26% vs. control
Conditions
4T1 TNBC xenograft mouse model, 10 mg/kg i.p.
Why This Matters
This quantitative in vivo data supports the selection of Paris VII for preclinical TNBC research and differentiates it as a compound with validated anti-tumor activity in this aggressive breast cancer subtype.
Triple-Negative Breast CancerXenograftIn Vivo Efficacy
[1] Li, J., et al. Paris saponin VII inhibits triple-negative breast cancer by targeting the MEK/ERK/STMN1 signaling axis. Phytomedicine, 2024, 130, 155746. View Source
[2] Li, J., et al. Paris saponin VII inhibits triple-negative breast cancer by targeting the MEK/ERK/STMN1 signaling axis. Phytomedicine, 2024, 130, 155746. View Source
Paris VII Application Scenarios
Paris polyphylla HPLC-ELSD/MS Quantitation
Paris VII serves as a certified reference standard for the quantitative determination of steroidal saponins in Paris polyphylla and Trillium species. The compound's assigned absolute purity (≥98.0% by HPLC, corrected for all impurities) ensures accurate calibration curves for HPLC-ELSD and HPLC-MS/MS methods, enabling precise quantification of Paris VII content in herbal raw materials and finished products [6]. This application is essential for quality control laboratories in the pharmaceutical and nutraceutical industries.
Chemosensitization in MDR Cancer
Researchers studying multidrug resistance (MDR) mechanisms should prioritize Paris VII based on its demonstrated ability to reverse Adriamycin resistance in HepG2/ADR and MCF-7/ADR cells at low micromolar concentrations (≤1.98 μM) [6]. This functional attribute, attributed to P-glycoprotein inhibition and modulation of the PI3K/AKT/MAPK pathway, supports its use as a tool compound to investigate chemosensitization strategies in resistant cancer models.
TNBC Targeted Therapy Research
For investigators focused on TNBC, Paris VII offers a unique mechanistic angle through its inhibition of the MEK/ERK/STMN1 signaling axis. The compound's ability to reduce tumor growth by 71.26% in a 4T1 xenograft model at a dose of 10 mg/kg provides a quantitative benchmark for in vivo efficacy studies [6]. This positions Paris VII as a valuable reference compound for TNBC research programs exploring MAPK pathway inhibition.
DDI Screening of Steroidal Saponins
In studies assessing the potential for herb-drug interactions, Paris VII provides a well-characterized comparator for CYP enzyme inhibition profiling. Its weak inhibition of CYP2C11 (IC50 = 42.0 μM) and CYP2E1 (IC50 = 67.7 μM), distinct from the CYP2D1 inhibition exhibited by polyphyllin VI (IC50 = 45.2 μM), allows researchers to use Paris VII as a specific tool to evaluate isoform-selective interactions [6]. This application is relevant for pharmacology and toxicology departments investigating the safety of Paris polyphylla-containing formulations.
Application
Selection Property
Validation Focus
Paris polyphylla HPLC-ELSD/MS quantitation
Absolute purity certification
Calibration accuracy and impurity correction
MDR cancer model studies
P-glycoprotein inhibition context
Adriamycin accumulation reversal endpoints
TNBC pathway-response studies
MEK/ERK/STMN1 axis inhibition context
Xenograft tumor growth reduction endpoint
Herb-drug interaction screening
Distinct CYP isoform inhibition profile
CYP2C11/CYP2E1 selective inhibition endpoints
[1] Krackeler Scientific. Paris VII phyproof® Reference Substance (PHL83226). View Source
[2] Tang, G.-E., Niu, Y.-X., Li, Y., et al. Paris saponin VII enhanced the sensitivity of HepG2/ADR cells to ADR via modulation of PI3K/AKT/MAPK signaling pathway. Kaohsiung Journal of Medical Sciences, 2020, 36(2), 98-106. View Source
[3] Li, Y., Liu, J., et al. Paris saponin VII from trillium tschonoskii reverses multidrug resistance of adriamycin-resistant MCF-7/ADR cells via P-glycoprotein inhibition and apoptosis augmentation. Journal of Ethnopharmacology, 2014, 154(3), 728-734. View Source
[4] Li, J., et al. Paris saponin VII inhibits triple-negative breast cancer by targeting the MEK/ERK/STMN1 signaling axis. Phytomedicine, 2024, 130, 155746. View Source
[5] Li, J., et al. Paris saponin VII inhibits triple-negative breast cancer by targeting the MEK/ERK/STMN1 signaling axis. Phytomedicine, 2024, 130, 155746. View Source
[6] Li, Y., et al. Assessment of the inhibition risk of paris saponins, bioactive compounds from Paris polyphylla, on CYP and UGT enzymes via cocktail inhibition assays. Regulatory Toxicology and Pharmacology, 2020, 113, 104637. View Source
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